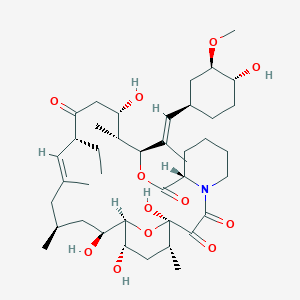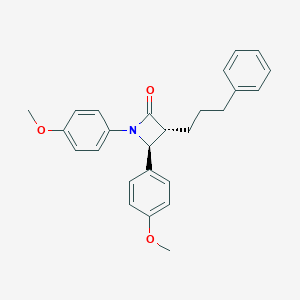
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone, also known as BPPA, is a chemical compound that has been extensively studied for its potential use in various scientific research applications. BPPA is a type of azetidinone derivative that has been shown to have unique biochemical and physiological effects, making it a promising candidate for use in a range of research areas.
作用机制
The mechanism of action of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves its ability to interact with various cellular pathways and processes. 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been shown to inhibit the activity of certain enzymes and proteins that are involved in cell growth and division, which may help to slow or stop the growth of cancer cells.
生化和生理效应
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been shown to have a range of biochemical and physiological effects, including anti-inflammatory and antioxidant properties. Studies have also suggested that 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone may have neuroprotective effects, making it a potential candidate for use in developing treatments for neurodegenerative diseases such as Alzheimer's and Parkinson's.
实验室实验的优点和局限性
One advantage of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone in lab experiments is its relatively low cost and ease of synthesis. However, one limitation of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone is that it may have variable effects depending on the specific cell type or tissue being studied, which may make it difficult to generalize results across different experimental systems.
未来方向
There are several future directions for research involving 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone. One potential area of research is in developing new cancer therapies that incorporate 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone as a key component. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone, particularly in the context of neurodegenerative diseases. Finally, there is a need for more research into the potential limitations and drawbacks of using 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone in lab experiments, in order to better understand its potential applications and limitations.
合成方法
The synthesis of 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves a multi-step process that requires the use of several chemical reagents and techniques. One common method for synthesizing 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone involves the reaction of 4-methoxybenzaldehyde and 3-phenylpropanal with a catalyst such as piperidine. This reaction produces a key intermediate compound, which is then further reacted with various other reagents to form the final 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone product.
科学研究应用
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has been studied extensively for its potential use in various scientific research applications. One area of research where 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has shown promise is in the field of cancer treatment. Studies have shown that 1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone has the ability to inhibit the growth and spread of cancer cells, making it a potential candidate for use in developing new cancer therapies.
属性
CAS 编号 |
148260-92-8 |
|---|---|
产品名称 |
1,4-Bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone |
分子式 |
C26H27NO3 |
分子量 |
401.5 g/mol |
IUPAC 名称 |
(3R,4S)-1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)azetidin-2-one |
InChI |
InChI=1S/C26H27NO3/c1-29-22-15-11-20(12-16-22)25-24(10-6-9-19-7-4-3-5-8-19)26(28)27(25)21-13-17-23(30-2)18-14-21/h3-5,7-8,11-18,24-25H,6,9-10H2,1-2H3/t24-,25-/m1/s1 |
InChI 键 |
IMNTVVOUWFPRSB-JWQCQUIFSA-N |
手性 SMILES |
COC1=CC=C(C=C1)[C@@H]2[C@H](C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
规范 SMILES |
COC1=CC=C(C=C1)C2C(C(=O)N2C3=CC=C(C=C3)OC)CCCC4=CC=CC=C4 |
同义词 |
1,4-bis(4-methoxyphenyl)-3-(3-phenylpropyl)-2-azetidinone SCH 48461 SCH-48461 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



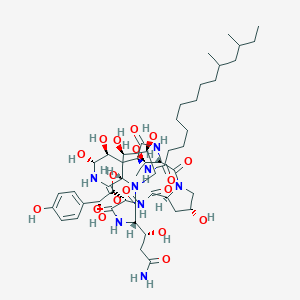
![1-Acetyl-2-chloro-2-[chloro(phenyl)methyl]indol-3-one](/img/structure/B120347.png)
![2-[(Tert-butoxycarbonyl)amino]-1,3-thiazole-5-carboxylic acid](/img/structure/B120348.png)
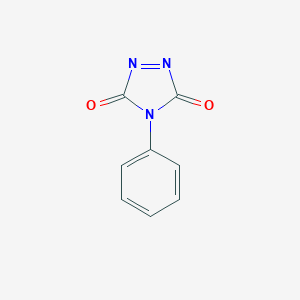
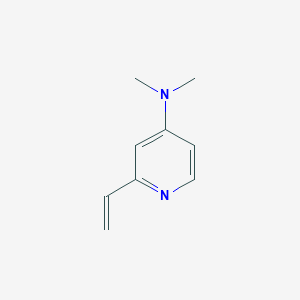

![3,9-Bis(2,4-dicumylphenoxy)-2,4,8,10-tetraoxa-3,9-diphosphaspiro[5.5]undecane](/img/structure/B120367.png)
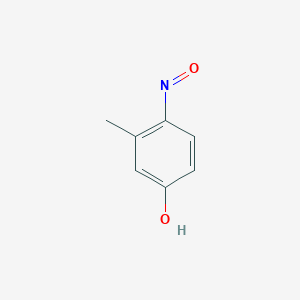


![(2E,6Z)-2,6-bis[(3,4-dihydroxyphenyl)methylidene]cyclohexan-1-one](/img/structure/B120376.png)
![N-[(4S,6S)-6-Methyl-7,7-dioxo-5,6-dihydro-4H-thieno[2,3-b]thiopyran-4-yl]acetamide](/img/structure/B120386.png)
![N-[(2R,3R,4R,5S,6R)-2-decoxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide](/img/structure/B120390.png)
